

N-Methylolmaleimide: A Technical Guide to Research Applications

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Compound of Interest

Compound Name: *N-Methylolmaleimide*

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Abstract

N-Methylolmaleimide is a versatile bifunctional reagent with significant potential across various scientific disciplines. Its core reactivity stems from the electron-deficient maleimide ring, which exhibits high selectivity for thiol groups, and the reactive N-methylol moiety. This combination allows for a "click-like" conjugation to cysteine-containing biomolecules and subsequent or independent reactions involving the hydroxyl group. This technical guide provides an in-depth exploration of **N-Methylolmaleimide**'s properties, synthesis, and key research applications. It includes detailed experimental protocols, quantitative data for reaction kinetics and stability, and visualizations of experimental workflows and potential signaling pathway investigations to empower researchers in leveraging this powerful chemical tool.

Core Chemistry and Properties

N-Methylolmaleimide, also known as N-(hydroxymethyl)maleimide, possesses the chemical formula $C_5H_5NO_3$. The molecule's utility is defined by two primary reactive sites:

- **The Maleimide Group:** The carbon-carbon double bond within the maleimide ring is highly electrophilic. It readily undergoes a Michael addition reaction with nucleophiles, most notably the thiol group of cysteine residues in proteins and peptides. This reaction is highly specific and efficient under physiological conditions (pH 6.5-7.5), forming a stable covalent thioether bond.

- The N-Methylol Group: The N-hydroxymethyl group provides a site for further chemical modification. The hydroxyl group can be functionalized, for example, through esterification or etherification, allowing for the attachment of other molecules or for its use as an initiator in polymerization reactions.

Physical and Chemical Properties of Related Maleimides

While specific data for **N-Methylolmaleimide** is not extensively tabulated in readily available literature, the properties of the closely related N-methylmaleimide provide a reasonable approximation.

Property	Value (for N-Methylmaleimide)	Reference(s)
Molecular Formula	C ₅ H ₅ NO ₂	[1][2][3][4]
Molecular Weight	111.10 g/mol	[1][2][3][4]
Melting Point	94-96 °C	[1][5][6]
Solubility	Slightly soluble in water. Soluble in organic solvents like diethyl ether, chloroform, and methanol.	[1][5]
Appearance	Light yellow crystals or powder	[1]

Synthesis of N-Methylolmaleimide

The synthesis of N-substituted maleimides generally follows a two-step process starting from maleic anhydride. A general method adaptable for **N-Methylolmaleimide** is described below.

Experimental Protocol: Synthesis of N-Methylolmaleimide

Materials:

- Maleic Anhydride

- Paraformaldehyde
- Triethylamine
- Acetic Anhydride
- Sodium Acetate
- Toluene
- Diethyl ether
- Glacial Acetic Acid

Procedure:

- **Formation of Maleamic Acid Intermediate:** A solution of maleic anhydride in a suitable solvent (e.g., glacial acetic acid) is treated with an amine source. For **N-Methylolmaleimide**, this would conceptually involve a reaction with an equivalent of aminomethanol, which is unstable. A more practical approach involves the reaction of maleimide with formaldehyde.
- **Cyclization to Maleimide:** The resulting maleamic acid is then cyclized to form the maleimide ring. This is typically achieved by heating in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.
- **Purification:** The crude **N-Methylolmaleimide** is purified by recrystallization, typically from a solvent mixture like toluene-hexane or by crystallization from diethyl ether.

Note: A detailed, specific protocol for the synthesis of **N-Methylolmaleimide** can be found in the publication by Tawney, P. O., et al. (1961), "The Chemistry of Maleimide and Its Derivatives. II. Maleimide and **N-Methylolmaleimide**," The Journal of Organic Chemistry.[7]

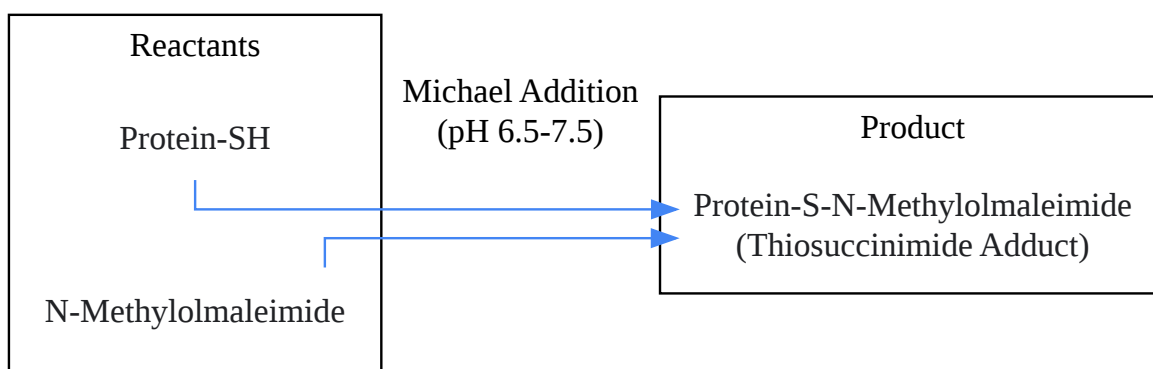
Key Research Applications

Bioconjugation and Protein Modification

The primary application of **N-Methylolmaleimide** in life sciences is the covalent modification of proteins and other biomolecules containing free thiol groups.

Reaction Mechanism: Thiol-Maleimide Michael Addition

The reaction proceeds via a nucleophilic attack of a deprotonated thiol (thiolate) on one of the double bond carbons of the maleimide ring. This forms a stable thiosuccinimide linkage.



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Caption: Thiol-Maleimide Michael Addition Reaction.

Experimental Protocol: Protein Labeling with **N-Methylolmaleimide**

Materials:

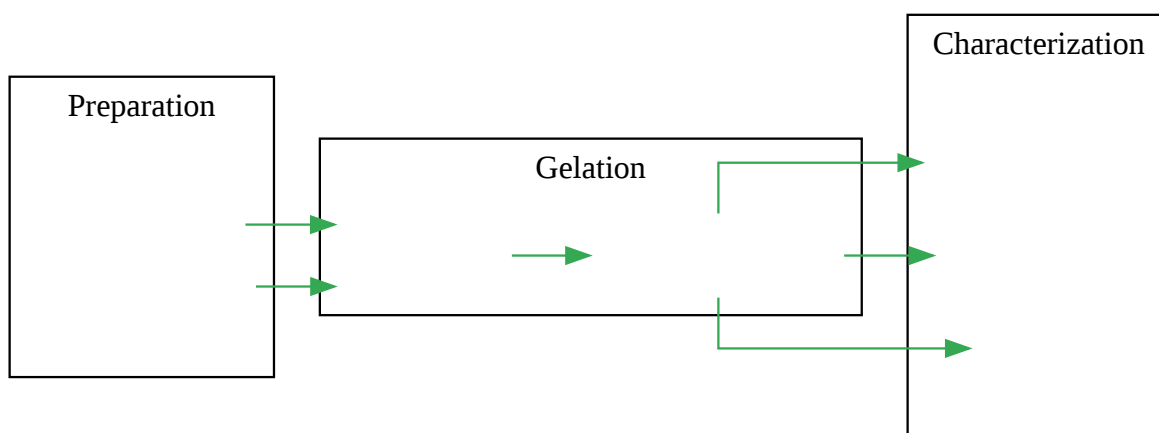
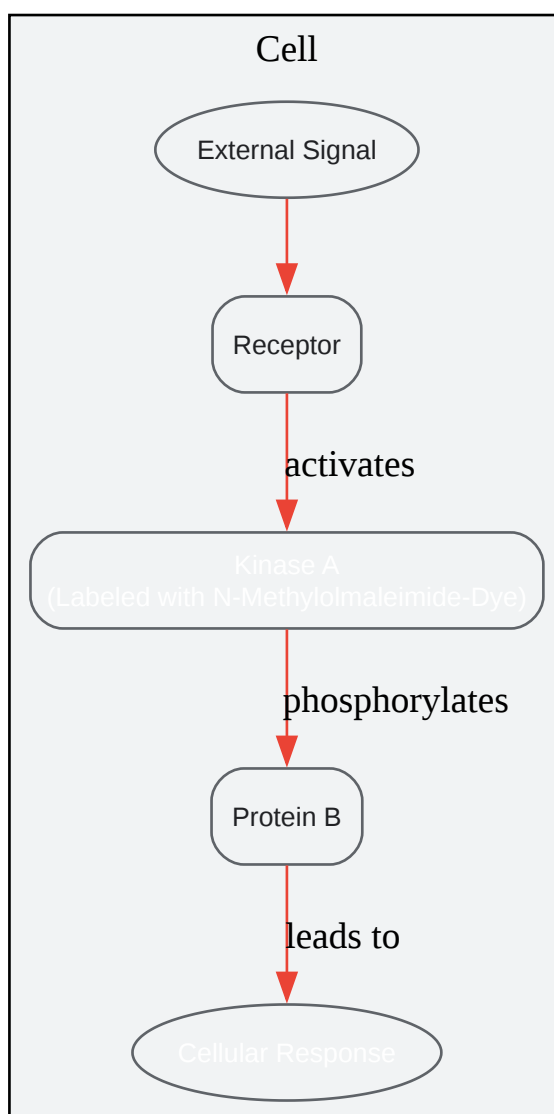
- Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, HEPES, Tris)
- **N-Methylolmaleimide** stock solution (10 mM in DMSO or DMF)
- Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for disulfide bond reduction)
- Degassed buffer (pH 7.0-7.5)
- Desalting column or dialysis cassette for purification

Procedure:

- Protein Preparation: Dissolve the protein in the degassed reaction buffer to the desired concentration.

- (Optional) Disulfide Bond Reduction: If the protein's cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the **N-Methylolmaleimide** stock solution to the protein solution. For sensitive proteins, the reaction can be carried out at 4°C overnight. For faster labeling, incubate at room temperature for 2 hours.[8][9]
- Purification: Remove excess, unreacted **N-Methylolmaleimide** by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]

Workflow for Protein Labeling and Analysis



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